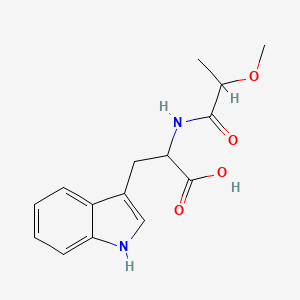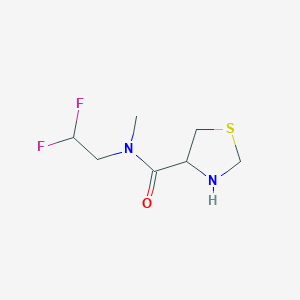![molecular formula C12H21NO3 B6648139 2-[(2-Cycloheptylacetyl)-methylamino]acetic acid](/img/structure/B6648139.png)
2-[(2-Cycloheptylacetyl)-methylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Cycloheptylacetyl)-methylamino]acetic acid is an organic compound with potential applications in various fields of chemistry and biology. This compound features a cycloheptyl group attached to an acetic acid moiety through a methylamino linkage, making it a unique structure with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Cycloheptylacetyl)-methylamino]acetic acid typically involves the following steps:
Formation of the Cycloheptylacetyl Intermediate: This step involves the acylation of cycloheptane with acetic anhydride in the presence of a catalyst such as aluminum chloride to form 2-cycloheptylacetyl chloride.
Amination Reaction: The intermediate is then reacted with methylamine under controlled conditions to form the methylamino derivative.
Acetic Acid Addition: Finally, the methylamino derivative is treated with acetic acid under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cycloheptyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the cycloheptylacetyl moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Cycloheptanone or cycloheptanoic acid derivatives.
Reduction: Cycloheptanol derivatives.
Substitution: Various substituted methylaminoacetic acid derivatives.
Aplicaciones Científicas De Investigación
2-[(2-Cycloheptylacetyl)-methylamino]acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-Cycloheptylacetyl)-methylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cycloheptyl group may enhance binding affinity, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
2-[(2-Cyclohexylacetyl)-methylamino]acetic acid: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
2-[(2-Phenylacetyl)-methylamino]acetic acid: Contains a phenyl group, offering different chemical properties and reactivity.
2-[(2-Benzylacetyl)-methylamino]acetic acid: Features a benzyl group, which can influence its biological activity.
Uniqueness: 2-[(2-Cycloheptylacetyl)-methylamino]acetic acid is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic effects compared to its analogs. This uniqueness can lead to different reactivity patterns and biological activities, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-[(2-cycloheptylacetyl)-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-13(9-12(15)16)11(14)8-10-6-4-2-3-5-7-10/h10H,2-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKNOCOZSRRARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)CC1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-ethyl-1H-pyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B6648069.png)

![2-[(2-Cyclopropyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B6648082.png)
![2-[(5-Methylsulfanylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B6648090.png)
![5-[(2-Propoxyacetyl)amino]pentanoic acid](/img/structure/B6648095.png)
![2-Methyl-5-[[methyl(propanoyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B6648100.png)
![2-[(2-Methoxypropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6648102.png)
![5-[(2-Methoxypropanoylamino)methyl]furan-2-carboxylic acid](/img/structure/B6648110.png)
![[1-[[5-(Methoxymethyl)furan-2-yl]methylamino]cyclobutyl]methanol](/img/structure/B6648138.png)



![N-[2-(aminomethyl)cyclohexyl]-6-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B6648162.png)
